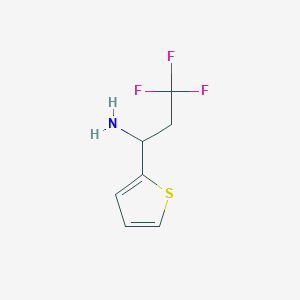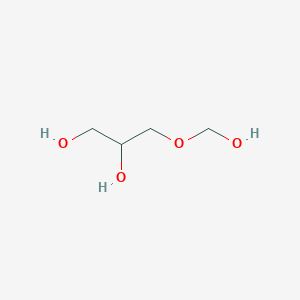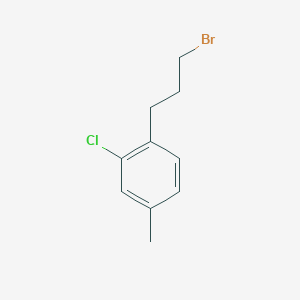
1-(3-Bromopropyl)-2-chloro-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-2-chloro-4-methylbenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with a bromopropyl group, a chlorine atom, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-chloro-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-chloro-4-methylbenzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction typically requires a solvent such as toluene or xylene and is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-2-chloro-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include hydrocarbons.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-2-chloro-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-2-chloro-4-methylbenzene depends on its specific application. In nucleophilic substitution reactions, the bromopropyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-2-chlorobenzene: Lacks the methyl group, resulting in different reactivity and applications.
1-(3-Bromopropyl)-4-methylbenzene:
1-(3-Bromopropyl)-2,4-dichlorobenzene: Contains an additional chlorine atom, leading to increased reactivity and different applications.
Uniqueness: 1-(3-Bromopropyl)-2-chloro-4-methylbenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthetic applications and specialized industrial processes.
Propiedades
Fórmula molecular |
C10H12BrCl |
|---|---|
Peso molecular |
247.56 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-2-chloro-4-methylbenzene |
InChI |
InChI=1S/C10H12BrCl/c1-8-4-5-9(3-2-6-11)10(12)7-8/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
KHVXWYIXOFRDOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CCCBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


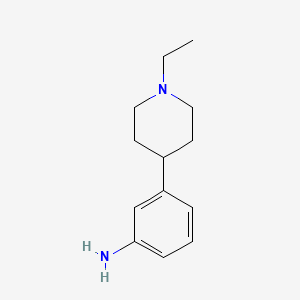
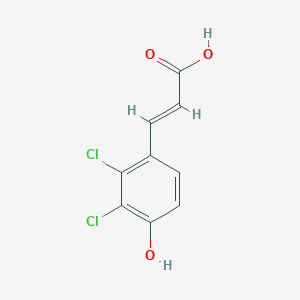
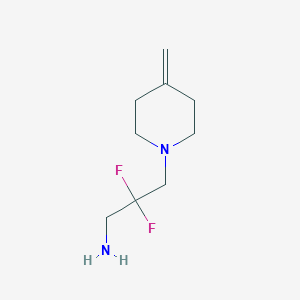
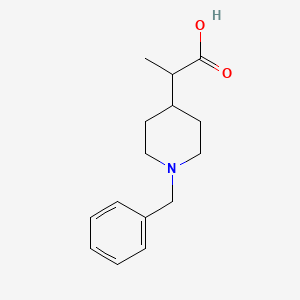
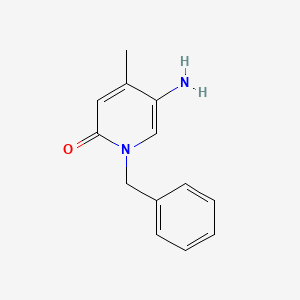
![3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL](/img/structure/B13154555.png)
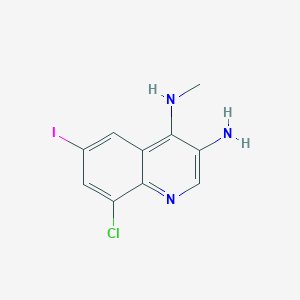
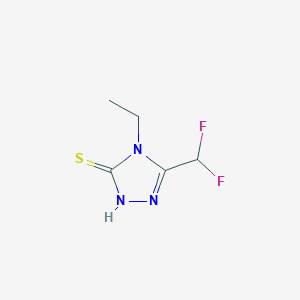
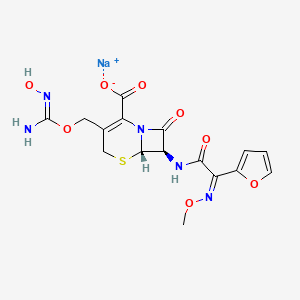
![({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13154574.png)

